molecular formula C16H15F3N2O3S B2623644 N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE CAS No. 1448136-78-4

N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2623644
CAS No.: 1448136-78-4
M. Wt: 372.36
InChI Key: PJGIMEZDRHGHPY-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a synthetic organic compound designed for research applications. It features a thiophene moiety, a heterocycle recognized for its prevalence in pharmaceutical and agrochemical research . The molecule also contains an ethanediamide (oxalamide) linker and a 2-(trifluoromethyl)phenyl group, structural features often associated with biological activity. Thiophene derivatives are a significant scaffold in medicinal chemistry, explored for their potential as therapeutics including antitumor, antibacterial, and antiviral agents . Furthermore, such compounds are investigated in materials science for applications such as chemosensors and organic electronics . The specific combination of the 3-thienyl group and the trifluoromethylphenyl substituent in this molecule makes it a valuable building block for researchers developing new active compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c1-24-13(10-6-7-25-9-10)8-20-14(22)15(23)21-12-5-3-2-4-11(12)16(17,18)19/h2-7,9,13H,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGIMEZDRHGHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the methoxy group through a substitution reaction. The trifluoromethyl phenyl group can be attached using a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the thiophene ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Analysis

Key Compounds for Comparison :

3-Chloro-N-phenyl-phthalimide (): Structure: Contains a phthalimide core (two cyclic amides) with a chloro and phenyl substituent. Comparison: Unlike the target compound’s linear ethanediamide chain, 3-chloro-N-phenyl-phthalimide has a rigid aromatic core. This rigidity enhances thermal stability, making it suitable for high-performance polyimides.

2-(4-Chlorophenoxy)-N′-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide (): Structure: Features a trifluoromethylbenzyl-thiophene carbohydrazide scaffold. Comparison: Both compounds share a thiophene ring and trifluoromethylphenyl group. However, the hydrazide group in ’s compound introduces additional hydrogen-bond donors, which may enhance binding to biological targets like enzymes. The target’s methoxyethyl group could reduce metabolic degradation compared to the chlorophenoxy group in .

GSK4112 (): Structure: Contains a nitro-thienyl group and a chlorophenyl moiety. In contrast, the target’s methoxy group is electron-donating, which might alter binding kinetics or solubility .

Physicochemical Properties

Hydrogen Bonding and Crystallinity :

  • The ethanediamide group in the target compound enables extensive hydrogen bonding, similar to the phthalimide in . However, the linear chain in the target may form less predictable crystal patterns compared to the cyclic phthalimide, as per hydrogen-bonding principles discussed in .

Molecular Weight and Solubility :

  • ’s compound (Molar Mass: 558.93 g/mol) is heavier than the target compound (estimated ~400–450 g/mol), likely due to its carbohydrazide and benzyloxy substituents. Lower molecular weight in the target may improve bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Potential Applications References
Target Compound Not Provided ~400–450 (est.) Ethanediamide, Thiophen-3-yl, Trifluoromethylphenyl Pharmaceuticals, Polymers
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Phthalimide, Chloro, Phenyl Polymer synthesis
2-(4-Chlorophenoxy)-... carbohydrazide C₂₃H₁₈ClF₃N₄O₃S 558.93 Carbohydrazide, Trifluoromethyl, Thiophene Drug development
GSK4112 C₁₇H₁₈ClF₃N₂O₃S 422.85 Nitro-thienyl, Chlorophenyl Receptor modulation
2-Chloro-N-[2-(2,2,2-Trifluoroethoxy)phenyl]acetamide C₁₀H₉ClF₃NO₂ 267.63 Chloroacetamide, Trifluoroethoxy Agrochemical intermediates

Biological Activity

N-[2-Methoxy-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological evaluations, and potential therapeutic applications.

  • Molecular Formula : C20H21F3N2O2S
  • Molecular Weight : 399.47 g/mol
  • Purity : Typically ≥ 95%

The compound features a thiophene ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and trifluoromethyl groups may enhance binding affinity and specificity, potentially leading to modulation of signaling pathways.

Interaction with Receptors

Research indicates that compounds similar to this one can interact with melatonin receptors (MT1 and MT2). For instance, derivatives have shown varying affinities for these receptors, with some acting as partial agonists or antagonists, suggesting that this compound may exhibit similar properties .

Pharmacological Evaluations

  • Binding Affinity : Studies on related compounds have demonstrated binding affinities ranging from nanomolar to micromolar levels at melatonin receptors, indicating potential for therapeutic use in sleep disorders and other conditions regulated by melatonin signaling.
  • Intrinsic Activity : Compounds in this class have displayed intrinsic activities that suggest they can modulate receptor function, either enhancing or inhibiting signaling pathways involved in various physiological processes.

Study 1: Melatonin Receptor Binding

A series of compounds structurally related to this compound were synthesized and evaluated for their binding affinity at human MT1 and MT2 receptors. The most selective compounds demonstrated a preference for MT2 receptors, which could be beneficial for targeting specific therapeutic effects without unwanted side effects associated with MT1 activation .

Study 2: Anticancer Activity

In vitro studies have indicated that similar thiophene-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through modulation of key signaling pathways. The presence of the thiophene moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Summary of Biological Activities

Activity TypeDescriptionReference
Melatonin Receptor Binding High selectivity for MT2 receptors; potential therapeutic applications in sleep disorders
Cytotoxicity Induces apoptosis in cancer cell lines
Enzyme Inhibition Modulates activity of specific enzymes involved in inflammatory responses

Comparison of Related Compounds

Compound NameBinding Affinity (nM)Selectivity Ratio (MT1/MT2)Activity Type
Compound A10220Agonist
Compound B5051Antagonist
This compoundTBDTBDTBD

Q & A

Q. What are the key differences in biological activity between this compound and its non-fluorinated analogs?

  • Insights :
  • Metabolic Stability : The CF3_3 group reduces oxidative metabolism in liver microsomes, as seen in similar trifluoromethylphenyl derivatives .
  • Target Affinity : Fluorine’s electronegativity may enhance binding to hydrophobic pockets (e.g., ATP-binding sites in kinases) .

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